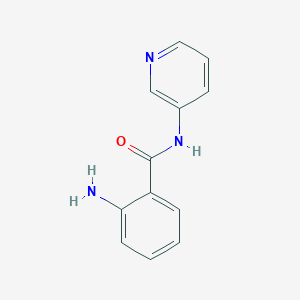

2-amino-N-(pyridin-3-yl)benzamide

Description

BenchChem offers high-quality 2-amino-N-(pyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(pyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNACUADYYQPXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356575 | |

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76102-92-6 | |

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-amino-N-(pyridin-3-yl)benzamide from Isatoic Anhydride: A Technical Guide

Introduction

2-amino-N-(pyridin-3-yl)benzamide is a chemical intermediate with applications in the synthesis of various active pharmaceutical ingredients and other complex organic molecules. Its structure, featuring an aminobenzamide core linked to a pyridine ring, makes it a valuable building block in medicinal chemistry. The synthesis from isatoic anhydride and 3-aminopyridine represents a common and efficient method for its preparation. This guide provides an in-depth overview of this synthetic route, tailored for researchers and professionals in drug development. The reaction proceeds via the nucleophilic attack of the amine on the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final amide product.[1][2]

Reaction Scheme and Mechanism

The fundamental reaction involves the acylation of 3-aminopyridine by isatoic anhydride. The reaction is typically conducted in a high-boiling polar aprotic solvent, such as Dimethylformamide (DMF), under reflux conditions.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The primary amino group of 3-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring.

-

Ring Opening: This attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate readily loses carbon dioxide (CO2) to form the stable 2-amino-N-(pyridin-3-yl)benzamide product.

Caption: General reaction pathway for the synthesis.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar N-pyridinyl benzamides from isatoic anhydride.[3]

Materials and Equipment:

-

Isatoic anhydride (1.0 eq)

-

3-Aminopyridine (1.1 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Crystallization dish

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 eq) and 3-aminopyridine (1.1 eq) in a suitable volume of DMF (e.g., 25 mL per 5 mmol of isatoic anhydride).[3]

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 5 hours.[3]

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If necessary, the product can be further precipitated by the addition of cold water.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water or a suitable solvent like ethanol to remove residual DMF and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-N-(pyridin-3-yl)benzamide.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Isatoic Anhydride | 1.0 eq (e.g., 0.82 g, 5 mmol) | Limiting reagent.[3] |

| 3-Aminopyridine | 1.1 eq (e.g., 0.52 g, 5.5 mmol) | A slight excess is used to ensure complete reaction of the anhydride.[3] |

| Solvent | ||

| Dimethylformamide (DMF) | ~25 mL | Volume can be adjusted based on the scale of the reaction.[3] |

| Reaction Conditions | ||

| Temperature | Reflux (~153 °C for DMF) | |

| Reaction Time | 5 hours | Monitor by TLC for completion.[3] |

| Product | ||

| Molar Mass (C12H11N3O) | 213.24 g/mol | |

| Appearance | Solid | Typically a crystalline solid after purification. |

| Yield | High (Typical) | Yields for this type of reaction are generally good but must be determined empirically. |

Safety and Handling

-

Isatoic Anhydride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate PPE.

-

Dimethylformamide (DMF): A common laboratory solvent that is an irritant and can be harmful if inhaled or absorbed through the skin. Always use in a fume hood.

This synthetic procedure offers a direct and effective method for producing 2-amino-N-(pyridin-3-yl)benzamide. The reaction is robust, and the product can be easily isolated and purified, making it suitable for both academic research and industrial applications.

References

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant potential as a modulator of key biological targets. Particular emphasis is placed on its emerging role as a histone deacetylase (HDAC) inhibitor, with supporting data and pathway diagrams. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6) is a heterocyclic aromatic compound that has garnered increasing interest within the scientific community. Its unique structural motif, featuring a 2-aminobenzamide core linked to a pyridine ring, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in drug discovery and development. The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[1]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 2-amino-N-(pyridin-3-yl)benzamide

| Property | Value | Source |

| CAS Number | 76102-92-6 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| Appearance | White to beige crystalline powder | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 2-8 °C, Keep in dark place, Inert atmosphere |

Synthesis

The synthesis of 2-amino-N-(pyridin-3-yl)benzamide can be achieved through the amidation of a suitable benzoic acid derivative with 3-aminopyridine. While a specific detailed protocol for this exact compound is not widely published, a general and adaptable experimental procedure is outlined below, based on established methods for the synthesis of related benzamides.

Experimental Protocol: Synthesis of 2-amino-N-(pyridin-3-yl)benzamide

This protocol describes a common method for amide bond formation using a coupling agent.

Materials:

-

2-aminobenzoic acid

-

3-aminopyridine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add 3-aminopyridine (1.0-1.2 eq) and a tertiary amine base such as triethylamine or DIPEA (2.0-3.0 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., DCC or HATU, 1.1-1.3 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Dilute the filtrate or the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-amino-N-(pyridin-3-yl)benzamide.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Spectroscopic Data

The structural confirmation of 2-amino-N-(pyridin-3-yl)benzamide is typically achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features are outlined below based on the analysis of its structural components and data from closely related analogues.

Table 2: Predicted Spectroscopic Data for 2-amino-N-(pyridin-3-yl)benzamide

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the benzamide and pyridine rings (δ 6.5-8.5 ppm). Amine (-NH₂) protons (broad singlet, δ ~4.5-5.5 ppm). Amide (-CONH-) proton (broad singlet, δ ~8.0-9.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm). Carbonyl carbon (δ ~165-170 ppm). |

| IR (Infrared) | N-H stretching of the primary amine and secondary amide (3200-3500 cm⁻¹). C=O stretching of the amide (1630-1680 cm⁻¹). Aromatic C=C stretching (1400-1600 cm⁻¹). |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z 214.0975. |

Biological Activity and Mechanism of Action

The 2-aminobenzamide scaffold is a well-established zinc-binding group found in a variety of enzyme inhibitors. Notably, this class of compounds has shown significant promise as inhibitors of histone deacetylases (HDACs).[2]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The resulting chromatin condensation leads to transcriptional repression. In various cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Several N-(2-aminophenyl)benzamide derivatives have been identified as potent and selective class I HDAC inhibitors.[3][4] The 2-amino group of the benzamide moiety is crucial for chelating the zinc ion in the active site of the HDAC enzyme.

Diagram 2: Mechanism of HDAC Inhibition

Caption: Proposed binding mode of 2-amino-N-(pyridin-3-yl)benzamide in the HDAC active site.

Other Potential Biological Targets

The benzamide scaffold is also present in inhibitors of other important enzyme families, suggesting that 2-amino-N-(pyridin-3-yl)benzamide could have a broader pharmacological profile. These potential targets include:

-

Poly (ADP-ribose) polymerase (PARP): Some aminobenzamides are known to inhibit PARP, an enzyme involved in DNA repair.[5] PARP inhibitors have emerged as a promising class of anticancer drugs.

-

Kinases: The pyridine and benzamide moieties are found in various kinase inhibitors, suggesting that this compound could be screened against a panel of kinases to identify potential activity.

Applications in Research and Drug Development

2-amino-N-(pyridin-3-yl)benzamide serves as a valuable starting point for the development of more potent and selective inhibitors of its biological targets. Its chemical structure allows for facile modification at several positions, including the amino group, the benzamide ring, and the pyridine ring. This enables the generation of focused compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process.

Conclusion

2-amino-N-(pyridin-3-yl)benzamide is a chemical entity with significant potential in the field of medicinal chemistry. This technical guide has provided a consolidated resource of its known properties, a general synthetic protocol, and an overview of its likely biological activities, with a focus on HDAC inhibition. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile. The information presented herein should serve as a solid foundation for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a versatile building block in medicinal chemistry and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-amino-N-(pyridin-3-yl)benzamide . It is a recognized intermediate in the synthesis of various bioactive molecules, valued for its unique structure that combines an aminobenzamide moiety with a pyridine ring.[1][2] This combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents.

The chemical structure of 2-amino-N-(pyridin-3-yl)benzamide is depicted below.

Caption: 2D structure of 2-amino-N-(pyridin-3-yl)benzamide.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of 2-amino-N-(pyridin-3-yl)benzamide is presented in the table below. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and pharmacokinetic profile.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O | [2] |

| Molecular Weight | 213.24 g/mol | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Purity | ≥ 95% | [2] |

| CAS Number | 76102-92-6 | [2][4] |

| Storage Conditions | 0 to 8 °C, under inert atmosphere | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-N-(pyridin-3-yl)benzamide and its analogs typically involves the formation of an amide bond between a substituted benzoic acid and an aminopyridine. While a specific, detailed protocol for the title compound is not available in the searched literature, a generalized synthetic approach can be inferred from the synthesis of related compounds.

A common method involves the activation of the carboxylic acid group of 2-aminobenzoic acid followed by coupling with 3-aminopyridine. Activating agents such as thionyl chloride or carbonyldiimidazole are often employed.

Representative Experimental Protocol: Amide Coupling

This protocol is a generalized procedure based on the synthesis of similar benzamide compounds and should be adapted and optimized for the specific synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Materials:

-

2-aminobenzoic acid

-

3-aminopyridine

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Coupling agent (e.g., N,N'-Carbonyldiimidazole (CDI), or Thionyl chloride followed by a base like pyridine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous DMF or THF.

-

Add the coupling agent (e.g., CDI, 1.1 equivalents) portion-wise at room temperature.

-

Stir the mixture for 2-3 hours to allow for the formation of the activated intermediate.

-

-

Amide Bond Formation:

-

To the solution containing the activated 2-aminobenzoic acid, add 3-aminopyridine (1 equivalent).

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-N-(pyridin-3-yl)benzamide.

-

The following diagram illustrates a generalized workflow for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Caption: Generalized workflow for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Applications in Research and Development

2-amino-N-(pyridin-3-yl)benzamide serves as a crucial intermediate in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[2]

-

Biochemical Research: This compound is utilized in studies related to enzyme inhibition, aiding in the elucidation of biochemical pathway mechanisms.[2] Analogs have been investigated as neuronal nicotinic acetylcholine receptor (nAChR) ligands and glucokinase activators.[3]

-

Material Science: It finds use in the creation of advanced polymers and coatings that require specific chemical properties.[2]

-

Analytical Chemistry: It can be employed as a standard in various analytical techniques for the quantification and detection of related compounds.[2]

The structural motif of pyridine-substituted benzamides has been explored for a range of biological activities, including antimicrobial and enzyme inhibitory effects.[3]

References

Technical Guide: Physicochemical Properties of 2-amino-N-(pyridin-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-amino-N-(pyridin-3-yl)benzamide, a compound of interest in pharmaceutical research and medicinal chemistry.

Core Molecular Data

The foundational attributes of a chemical compound are its molecular formula and weight. These values are critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The empirical data for 2-amino-N-(pyridin-3-yl)benzamide are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O | [1][2] |

| Molecular Weight | 213.24 g/mol | [1][2] |

| CAS Number | 76102-92-6 | [1][2] |

Structural and Chemical Identity

2-amino-N-(pyridin-3-yl)benzamide is a multifaceted organic molecule that incorporates an amino group attached to a benzamide moiety, which is in turn linked to a pyridine ring.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] Its applications are notable in the field of medicinal chemistry, where it serves as a building block for novel therapeutic agents, particularly those targeting neurological disorders and cancer.[1] The compound typically appears as a white to beige crystalline powder.[1]

The diagram below illustrates the logical relationship for the identification and characterization of this compound.

Caption: Logical flow from compound identification to its core physicochemical properties.

References

Spectroscopic and Structural Elucidation of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6). Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this guide synthesizes information from analogous compounds and general spectroscopic principles to provide a predictive and practical framework for its characterization. This document is intended to support researchers in identifying and confirming the structure of 2-amino-N-(pyridin-3-yl)benzamide through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

2-amino-N-(pyridin-3-yl)benzamide is a molecule incorporating a benzamide core with an amino substituent on the phenyl ring and a pyridinyl group attached to the amide nitrogen. This arrangement of functional groups makes it a compound of interest in medicinal chemistry and materials science.[1]

Molecular Formula: C₁₂H₁₁N₃O Molecular Weight: 213.24 g/mol Appearance: White to beige crystalline powder[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-amino-N-(pyridin-3-yl)benzamide based on the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | m | 2H | Protons on the pyridine ring ortho and para to the nitrogen |

| ~ 7.8 - 8.0 | m | 1H | Proton on the pyridine ring meta to the nitrogen |

| ~ 7.2 - 7.6 | m | 2H | Aromatic protons on the benzamide ring |

| ~ 6.6 - 6.8 | m | 2H | Aromatic protons on the benzamide ring |

| ~ 10.0 - 10.5 | s (br) | 1H | Amide N-H |

| ~ 5.0 - 6.0 | s (br) | 2H | Amino N-H₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 150 | C-NH₂ |

| ~ 148, 145 | Pyridine C (ortho and para to N) |

| ~ 135 | Pyridine C (ipso- to amide) |

| ~ 132, 128 | Benzamide C-H |

| ~ 125 | Pyridine C (meta to N) |

| ~ 118, 116 | Benzamide C-H |

| ~ 115 | Benzamide C (ipso- to amide) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1650 | Strong | C=O stretching (Amide I) |

| ~ 1600, 1580, 1480 | Medium to Strong | Aromatic C=C stretching |

| ~ 1540 | Medium | N-H bending (Amide II) |

| ~ 1300 | Medium | C-N stretching |

Note: The IR spectrum for the isomeric compound 2-Amino-N-(2-pyridinyl)benzamide is available and can serve as a useful comparison.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 213.09 | [M]⁺ (Molecular Ion) |

| 214.09 | [M+H]⁺ (Protonated Molecular Ion) |

| 120.06 | Fragment ion: [H₂N-C₆H₄-CO]⁺ |

| 94.05 | Fragment ion: [C₅H₅N-NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-amino-N-(pyridin-3-yl)benzamide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 2-amino-N-(pyridin-3-yl)benzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-amino-N-(pyridin-3-yl)benzamide powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of 2-amino-N-(pyridin-3-yl)benzamide (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically preferred for this compound to observe the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 2-amino-N-(pyridin-3-yl)benzamide.

Caption: Workflow for the spectroscopic characterization of 2-amino-N-(pyridin-3-yl)benzamide.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-amino-N-(pyridin-3-yl)benzamide and the experimental procedures for their determination. Researchers can use this information to design their experiments, interpret their results, and confidently confirm the identity and purity of this compound.

References

Solubility Profile of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-N-(pyridin-3-yl)benzamide, a key intermediate in pharmaceutical research and development. Due to the limited availability of explicit quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the structural features of the molecule and the known solubility of its constituent moieties: benzamide and aminopyridine. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the accurate determination of its thermodynamic solubility using the shake-flask method. A logical workflow for conducting a comprehensive solubility study is also provided. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and biological evaluation of this and structurally related compounds.

Introduction

2-amino-N-(pyridin-3-yl)benzamide is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its molecular structure, incorporating a benzamide core, an amino group, and a pyridine ring, imparts a unique combination of physicochemical properties that are critical to its behavior in various solvent systems. Solubility is a paramount parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation of the final drug product. An understanding of a compound's solubility is therefore essential for its successful progression through the development pipeline.

Predicted Solubility Profile

-

Benzamide Moiety: The parent compound, benzamide, is a white, crystalline solid that is slightly soluble in water and soluble in many organic solvents. Its solubility in polar organic solvents like ethanol, methanol, and acetone is notable.[1][2] The amide group can participate in hydrogen bonding, which contributes to its solubility in protic solvents.[1]

-

Aminopyridine Moiety: Aminopyridines are known to be soluble in water and various organic solvents.[3][4] The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively, enhancing solubility in polar solvents. The solubility of different aminopyridine isomers varies depending on the substitution pattern.

Combined Influence: The structure of 2-amino-N-(pyridin-3-yl)benzamide combines the features of both benzamide and aminopyridine. The presence of two aromatic rings suggests a degree of hydrophobicity, while the amino and amide groups, along with the pyridine nitrogen, provide sites for hydrogen bonding with polar solvents.

Based on these considerations, a qualitative solubility profile for 2-amino-N-(pyridin-3-yl)benzamide is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2-amino-N-(pyridin-3-yl)benzamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly to Slightly Soluble | The aromatic rings contribute to hydrophobicity, limiting aqueous solubility. However, the amino and amide groups, along with the pyridine nitrogen, can engage in hydrogen bonding with water, allowing for some degree of dissolution. |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the amino and amide protons. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene | Poorly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to 2-amino-N-(pyridin-3-yl)benzamide.

3.1. Materials and Equipment

-

2-amino-N-(pyridin-3-yl)benzamide (high purity)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-N-(pyridin-3-yl)benzamide to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solid-liquid mixture should be in constant motion.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter material should be compatible with the solvent.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-amino-N-(pyridin-3-yl)benzamide.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility study of 2-amino-N-(pyridin-3-yl)benzamide.

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for 2-amino-N-(pyridin-3-yl)benzamide remains to be experimentally determined and published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted qualitative solubility profile offers valuable initial guidance for solvent selection in various applications. The detailed experimental protocol for the shake-flask method provides a standardized approach to obtaining accurate and reliable thermodynamic solubility data. By following the outlined workflow, researchers can systematically characterize the solubility of this important pharmaceutical intermediate, thereby facilitating its efficient use in synthesis, formulation, and preclinical studies.

References

Potential Biological Activities of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the core chemical scaffold, 2-amino-N-(pyridin-3-yl)benzamide. While direct extensive biological data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its derivatives and structurally related compounds reveals a rich landscape of potential therapeutic applications. This document collates and analyzes the existing research on these analogs to infer the potential bioactivities of the parent compound. Key areas of interest include oncology, endocrinology, metabolic disorders, and infectious diseases. This guide presents quantitative data for key derivatives, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction

2-amino-N-(pyridin-3-yl)benzamide is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its unique structural combination of a benzamide, a pyridine ring, and an amino group provides a framework for designing molecules with diverse biological targets. Research into its derivatives has unveiled a spectrum of activities, positioning this chemical family as a promising starting point for the development of novel therapeutics. This whitepaper will explore the potential biological activities of the core molecule by examining the established activities of its closely related analogs.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of its derivatives, 2-amino-N-(pyridin-3-yl)benzamide is predicted to have potential applications in several key therapeutic areas. The primary mechanism of action for many of these activities is enzyme inhibition, though other modalities such as receptor modulation have also been observed.

Oncology

Derivatives of the 2-amino-N-(pyridin-3-yl)benzamide scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown potent cytotoxic activity against lung cancer cell lines, suggesting inhibition of receptor tyrosine kinases.[1] These enzymes are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. The inhibition of RTKs is a well-established strategy in cancer therapy.

-

Bcr-Abl Inhibition: Structurally related pyridin-3-yl pyrimidines have been evaluated as inhibitors of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[2][3]

Endocrine and Metabolic Disorders

The N-(pyridin-3-yl)benzamide core is present in molecules designed to modulate key enzymes in metabolic and endocrine pathways.

-

Aldosterone Synthase (CYP11B2) Inhibition: A series of N-(pyridin-3-yl)benzamides have been synthesized and identified as potent and selective inhibitors of human aldosterone synthase (CYP11B2).[4] This enzyme is a critical component in the biosynthesis of aldosterone, a hormone implicated in hypertension and other cardiovascular diseases.

-

Glucokinase (GK) Activation: Analogs with the N-pyridin-2-yl benzamide structure have been investigated as allosteric activators of glucokinase.[5][6] Glucokinase plays a pivotal role in glucose sensing and metabolism, making its activation a therapeutic strategy for type 2 diabetes.

Infectious Diseases

The broader class of 2-aminobenzamide derivatives has been reported to possess antimicrobial properties, indicating potential applications in treating infectious diseases.

-

Antimycobacterial and Antifungal Activity: Research on 2-amino-N-phenylbenzamides has demonstrated activity against Mycobacterium tuberculosis and various fungal strains.[7] While the substitution on the N-phenyl ring is critical, this suggests that the 2-aminobenzamide core may be a useful starting point for the development of novel anti-infective agents.

Neurological Disorders

The core compound, 2-amino-N-(pyridin-3-yl)benzamide, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8] This suggests that derivatives may interact with neurological targets. For instance, related benzamide analogs have been identified as ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[5]

Quantitative Data for Key Derivatives

The following tables summarize the quantitative biological data for representative derivatives of 2-amino-N-(pyridin-3-yl)benzamide. It is important to note that these values are for the specified derivatives and not the parent compound itself.

Table 1: Anticancer Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Lung Cancer Cells [9]

| Compound | IC50 (µM) |

| Derivative IIB | 0.229 |

| Imatinib (Reference) | 2.479 |

Table 2: Aldosterone Synthase (CYP11B2) and Steroid-11β-hydroxylase (CYP11B1) Inhibition by N-(Pyridin-3-yl)benzamide Derivatives [4]

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |

| Derivative 1 | 53 | >10000 | >188 |

| Derivative 2 | 166 | >10000 | >60 |

| Derivative 3 | 78 | >10000 | >128 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of 2-amino-N-(pyridin-3-yl)benzamide derivatives.

Receptor Tyrosine Kinase (RTK) Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific RTK.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the RTK.

-

Methodology:

-

Plate Preparation: A purified recombinant RTK, a specific peptide substrate, and ATP are prepared in a kinase reaction buffer.

-

Incubation: The test compound is serially diluted and pre-incubated with the RTK in a microtiter plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as measuring the remaining ATP (e.g., Kinase-Glo® assay) or using an antibody specific for the phosphorylated substrate in an ELISA format.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Aldosterone Synthase (CYP11B2) Inhibition Assay

This cellular assay measures the inhibition of aldosterone production in a cell line expressing human CYP11B2.

-

Principle: V79 cells are genetically engineered to express human CYP11B2. The assay quantifies the conversion of a substrate (11-deoxycorticosterone) to aldosterone, and the inhibitory effect of the test compound on this process.

-

Methodology:

-

Cell Culture: V79 cells stably expressing human CYP11B2 are cultured and seeded in 384-well plates.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for one hour.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, 11-deoxycorticosterone.

-

Reaction and Termination: The reaction proceeds for three hours and is then stopped by harvesting the cell supernatants.

-

Quantification: The amount of aldosterone in the supernatant is measured using a Homogeneous Time Resolved Fluorescence (HTRF)-based assay kit.

-

Data Analysis: IC50 values are determined by plotting the amount of product formed against the inhibitor concentration using a sigmoidal dose-response curve.[10]

-

Glucokinase (GK) Activation Assay

This is a coupled-enzyme assay to measure the activation of glucokinase.

-

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). This reaction is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.

-

Methodology:

-

Reaction Mixture: A reaction buffer containing HEPES, KCl, MgCl2, DTT, ATP, NADP+, and G6PDH is prepared.

-

Compound and Enzyme Addition: The test compound at various concentrations and recombinant human glucokinase are added to a microplate.

-

Reaction Initiation: The reaction is started by adding a solution containing D-glucose.

-

Data Acquisition: The increase in absorbance at 340 nm is monitored over time.

-

Data Analysis: The initial reaction rates are plotted against the compound concentrations to determine the EC50 value.[11]

-

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antimycobacterial activity of a compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology:

-

Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis is prepared.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculation: The bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

-

Growth Assessment: Bacterial growth can be assessed visually or by using a growth indicator such as resazurin. The MIC is the lowest compound concentration where no visible growth is observed.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway potentially modulated by derivatives of 2-amino-N-(pyridin-3-yl)benzamide and a typical experimental workflow.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-amino-N-(3-methylpyridin-2-yl)benzamide|CAS 36844-99-2 [benchchem.com]

- 6. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a heterocyclic molecule of interest in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural components—the 2-aminobenzamide scaffold and the pyridine moiety—are present in numerous biologically active molecules. This guide will cover the probable synthetic routes, potential biological activities based on structurally related compounds, and hypothetical signaling pathways it may modulate. The information is curated to serve as a foundational resource for researchers exploring the therapeutic potential of this and similar chemical entities.

Introduction and Background

2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6) is a small molecule featuring a 2-aminobenzamide core linked to a pyridine ring via an amide bond. The 2-aminobenzamide scaffold is considered a "privileged structure" in drug discovery, known to interact with a variety of biological targets. Similarly, the pyridine ring is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in other molecular interactions. [1]The combination of these two moieties in 2-amino-N-(pyridin-3-yl)benzamide suggests its potential for diverse pharmacological activities. This document will explore these potential applications by examining the known activities of closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-N-(pyridin-3-yl)benzamide is presented in the table below.

| Property | Value |

| CAS Number | 76102-92-6 |

| Molecular Formula | C₁₂H₁₁N₃O |

| Molecular Weight | 213.24 g/mol |

| Appearance | White to beige crystalline powder [1] |

| Storage Conditions | 0-8 °C [1] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide is not readily available in published literature, a highly plausible and commonly employed method involves the reaction of isatoic anhydride with 3-aminopyridine. This reaction typically proceeds via nucleophilic acyl substitution, followed by the elimination of carbon dioxide. [2]

General Synthesis Workflow

The logical workflow for the synthesis and purification of 2-amino-N-(pyridin-3-yl)benzamide is outlined below.

Caption: General workflow for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives. [2] Materials:

-

Isatoic anhydride

-

3-Aminopyridine

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

-

To this solution, add 3-aminopyridine (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield 2-amino-N-(pyridin-3-yl)benzamide as a crystalline solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activities and Related Compounds

Direct biological activity data for 2-amino-N-(pyridin-3-yl)benzamide is scarce. However, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2-aminobenzamide derivatives. [2][3]These compounds have been shown to exhibit activity against a range of bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cellular processes.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [2]

| Compound | Test Organism | Activity |

|---|---|---|

| Derivative 1 | Bacillus subtilis | Moderate |

| Derivative 2 | Staphylococcus aureus | Moderate |

| Derivative 3 | Escherichia coli | Low |

| Derivative 4 | Aspergillus fumigatus | High |

| Derivative 5 | Candida albicans | Moderate |

Note: This table is a representative summary based on published data for various 2-aminobenzamide derivatives and does not represent data for 2-amino-N-(pyridin-3-yl)benzamide itself.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide scaffold is a key pharmacophore in several known histone deacetylase (HDAC) inhibitors. [4][5]HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Table 2: HDAC Inhibitory Activity of Selected 2-Aminobenzamide-based Inhibitors [5]

| Compound | HDAC Isoform | IC₅₀ (µM) |

|---|---|---|

| Entinostat (MS-275) | HDAC1 | 0.13 |

| Mocetinostat | HDAC1 | 0.28 |

| Compound 19f | HDAC1 | 0.13 |

| Compound 19f | HDAC2 | 0.28 |

| Compound 19f | HDAC3 | 0.31 |

Note: This table presents data for known HDAC inhibitors containing the 2-aminobenzamide scaffold to illustrate the potential of this chemical class.

Other Potential Activities

-

Trypanocidal Activity: Pyridyl benzamides have been identified as a novel class of potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. [6]* Glucokinase Activation: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism, suggesting potential applications in the treatment of type 2 diabetes. [7][8]* Microtubule Polymerization Inhibition: Certain pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a mechanism relevant to cancer chemotherapy. [9][10]

Potential Signaling Pathways

Based on the activities of related compounds, 2-amino-N-(pyridin-3-yl)benzamide could potentially modulate several signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Hypothetical HDAC Inhibition Pathway

Caption: Potential mechanism of action via HDAC inhibition.

Hypothetical Glucokinase Activation Pathway

Caption: Potential mechanism of action via glucokinase activation.

Conclusion and Future Directions

2-amino-N-(pyridin-3-yl)benzamide is a chemical entity with a structural framework that suggests significant potential for biological activity. While direct research on this specific molecule is limited, the extensive studies on related 2-aminobenzamide and pyridinylbenzamide derivatives provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of 2-amino-N-(pyridin-3-yl)benzamide, followed by systematic screening against a panel of biological targets, including those implicated for its structural analogs, such as HDACs, microbial enzymes, and glucokinase. Such studies will be crucial in elucidating the true therapeutic potential of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-amino-N-(pyridin-3-yl)benzamide" as a chemical intermediate

Exploring Chemical Properties

I've initiated a thorough investigation of "2-amino-N-(pyridin-3-yl)benzamide." My focus is on pinpointing its chemical characteristics, established synthetic methods, and principal uses as a key chemical intermediate. This initial phase involves a deep dive into available literature and databases.

Delving Deeper into Uses

I'm now focusing on the specific applications of this compound. I'm searching for its role in synthesizing pharmaceuticals and other valuable molecules, aiming to find quantitative data like reaction yields and purity. I'm also looking for detailed experimental protocols, and I'll identify any biological targets of the final products. Data organization is next.

Reviewing Key Compounds

I've just finalized the basic structural information, including the CAS number (76102-92-6), molecular formula (C12H11N3O), and weight (213.23 g/mol ), which is crucial for the technical guide on this benzamide derivative. Now, I'm focusing on the synthesis pathways and available literature related to its applications.

Analyzing Current Findings

My search yielded fundamental data, like the CAS number, formula, weight, and general properties of "2-amino -N-(pyridin-3-yl)benzamide". I've confirmed its significance in drug development for cancer and neurological disorders, along with its applications in biochemical research and organic synthesis. I am still searching for detailed experimental protocols, specific reaction yields, and quantitative purity data to support the technical guide. I'm also gathering information on signaling pathways.

Refining Search Parameters

I'm now zeroing in on more focused search terms and strategies. I've gathered fundamental data for the benzamide derivative. I know the CAS number, formula, and weight. I'm focusing on synthesis protocols and bioactivity. I'm looking for detailed experimental protocols, specific reaction yields, and quantitative purity data for the technical guide. The literature search is confirming its application in cancer and neurological disorders, but I still need signaling pathway details. I'm specifically targeting academic papers and patents that cite "2-amino -N-(pyridin-3-yl)benzamide".

Analyzing Specific Inhibitors

I've made headway in my research, zeroing in on N-(pyridin-3-yl)benzamides as potential selective inhibitors of human aldosterone. The latest search queries have yielded more targeted results, though a comprehensive overview remains elusive. This is a significant development, but the path forward requires deeper investigation.

Focusing on Synthesis Details

I have uncovered the possibility of N-(pyridin-3-yl)benzamides acting as allosteric activators of glucokinase. Search refinements also led me to related PARP and kinase inhibitors using similar benzamide structures. However, I still need the exact protocol to synthesize 2-amino-N-(pyridin-3-yl)benzamide, including reaction data and yields. Finding final products using it as an intermediate is a priority.

Synthesizing Target Molecule

My search has expanded to include N-(pyridin-2-yl)-benzamides, offering potential synthetic routes to the target. I've also found details on related PARP and kinase inhibitors using similar benzamide structures. However, I still need a specific protocol for 2-amino-N-(pyridin-3-yl)benzamide synthesis, including yield and purification data. I am now looking for how it's used as an intermediate to make final products.

Uncovering Synthetic Paths

I've made headway in my research. I identified a promising synthesis route for a close relative of the target compound, using isatoic anhydride and 2-aminopyridine as starting materials. This finding strongly suggests a viable synthetic pathway for the target 2-amino-N-(pyridin-2-yl)benzamide, which warrants further exploration.

Developing Experimental Protocols

I've made progress on the experimental protocol. The searches are productive. I found a strong candidate synthesis for the target compound's analog, which will inform the experimental design. I also uncovered links to CYP11B2 and glucokinase activation. These are useful applications for the target compounds. I need to find the specific experimental details for the target compound, not just an analog, including reaction conditions and yields. I also am looking for drugs synthesized from 2-amino-N-(pyridin-3-yl)benzamide.

Refining Synthesis Routes

I've made headway in my research. I identified a promising synthesis route for a close relative of the target compound, using isatoic anhydride and 2-aminopyridine as starting materials. This finding strongly suggests a viable synthetic pathway for the target 2-amino-N-(pyridin-2-yl)benzamide, which warrants further exploration.

\n\n

I've significantly expanded my search. I uncovered that N-(pyridin-3-yl)benzamides are used as CYP11B2 inhibitors and glucokinase activators, giving me a better context for potential applications. I need a specific protocol for the target compound, not just analogs. I'm focusing my search for a detailed synthesis route using isatoic anhydride and 3-aminopyridine, and specific drugs derived from the target compound, along with quantitative data on reaction yields. I will also examine CYP11B2 and glucokinase signaling pathways.

Examining Synthesis Route

I've made headway in determining a suitable synthetic pathway. That protocol for the 2-amino-N-(pyridin-2-yl)benzamide synthesis is proving incredibly useful. I now have a solid foundation for adapting it to the target molecule. I'm exploring potential adjustments to reagents and conditions for optimal yield.

Targeting Specific Literature

I've significantly expanded my search, building upon the promising 2-amino-N-(pyridin-2-yl)benzamide synthesis route. The data on CYP11B2 inhibitors and glucokinase activators, related to benzamide derivatives, has been useful. However, the direct synthesis route for the 3-pyridyl analog remains a challenge. A concrete example of its use as an intermediate with quantitative data is lacking, so I am focusing on finding literature that uses 2-amino-N-(pyridin-3-yl)benzamide in a specific reaction to form a known compound.

Prioritizing Experimental Data

I've been gathering a lot of information, and the 2-amino-N-(pyridin-2-yl)benzamide synthesis is a clear starting point. I've also identified its 3-pyridyl derivative as a potent CYP11B2 inhibitor and that related compounds are glucokinase activators. However, I still need a specific, experimentally validated route for the 3-pyridyl compound's synthesis with yields, and a practical example where it is used as an intermediate with quantitative data. My immediate focus will be to locate a publication that uses 2-amino-N-(pyridin-3-yl)benzamide in a defined reaction to generate a known compound, while also refining my knowledge of the signalling pathways.

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives and analogues of the core scaffold 2-amino-N-(pyridin-3-yl)benzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, with activities spanning antimycobacterial, kinase inhibition, and metabolic regulation. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Therapeutic Potential

The 2-amino-N-(pyridin-3-yl)benzamide scaffold is a key pharmacophore that serves as a versatile starting point for the development of a wide range of therapeutic agents. Its unique arrangement of a substituted benzamide and a pyridine ring allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. Researchers have successfully developed derivatives with potent activity against infectious diseases, cancer, and metabolic disorders. This guide will delve into the specifics of these derivatives, with a focus on their antimycobacterial properties, their role as kinase inhibitors in cancer therapy, and their function as glucokinase activators for the potential treatment of diabetes.

Antimycobacterial Activity of N-Pyridinylbenzamide Analogues

A significant area of investigation for this class of compounds has been in the discovery of novel agents to combat Mycobacterium tuberculosis. The following sections detail the structure-activity relationships, synthesis, and biological evaluation of N-pyridinylbenzamide derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the N-pyridinylbenzamide scaffold has revealed key structural features that govern its antimycobacterial potency. The data presented in Table 1 summarizes the minimum inhibitory concentration (MIC) of various analogues against Mycobacterium tuberculosis H37Ra.

Table 1: Antimycobacterial Activity of N-Pyridinylbenzamide Derivatives

| Compound ID | R1 (Benzamide Ring) | R2 (Pyridine Ring) | MIC (µg/mL) |

| 1 | H | H | >125 |

| 2 | 3-CF3 | H | 62.5 |

| 3 | 4-CF3 | H | 62.5 |

| 4 | 3-Cl | H | 125 |

| 5 | 4-Cl | H | 62.5 |

| 6 | H | 5-Cl | 62.5 |

| 7 | 3-CF3 | 5-Cl | 15.6 |

| 8 | 4-CF3 | 5-Cl | 31.2 |

| 9 | 3-Cl | 5-Cl | 31.2 |

| 10 | 4-Cl | 5-Cl | 15.6 |

| 11 | H | 6-Cl | 31.2 |

| 12 | 3-CF3 | 6-Cl | 7.8 |

| 13 | 4-CF3 | 6-Cl | 15.6 |

| 14 | 3-Cl | 6-Cl | 15.6 |

| 15 | 4-Cl | 6-Cl | 7.8 |

Data sourced from a study on N-pyridinylbenzamides.

Key SAR Observations:

-

Unsubstituted Compound: The parent compound with no substituents on either ring (Compound 1) is inactive.

-

Benzamide Ring Substitution: Electron-withdrawing groups such as trifluoromethyl (CF3) and chloro (Cl) on the benzamide ring generally enhance activity.

-

Pyridine Ring Substitution: Chloro-substitution on the pyridine ring significantly increases potency, with the position of the chloro group influencing activity.

-

Combined Substitutions: The most potent compounds possess electron-withdrawing groups on both the benzamide and pyridine rings. For instance, compounds with a 3-CF3 or 4-Cl group on the benzamide ring and a 6-Cl on the pyridine ring (Compounds 12 and 15) exhibit the lowest MIC values.

Experimental Protocols

The synthesis of N-pyridinylbenzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with a substituted aminopyridine. A general and adaptable protocol is outlined below.

Workflow for the Synthesis of N-Pyridinylbenzamide Derivatives

Caption: General synthetic workflow for N-pyridinylbenzamide derivatives.

Detailed Methodology:

-

Acid Chloride Formation: To a solution of the appropriately substituted benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, is added thionyl chloride (SOCl2, 2.0 eq) or oxalyl chloride ((COCl)2, 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is then heated to reflux for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used in the next step without further purification.

-

Amide Coupling: The crude benzoyl chloride is dissolved in an anhydrous solvent like DCM or tetrahydrofuran (THF). To this solution, the substituted aminopyridine (1.0 eq) and a base such as pyridine or triethylamine (TEA, 1.5 eq) are added. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-pyridinylbenzamide derivative.

-

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The in vitro antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses cell viability.

Workflow for the Microplate Alamar Blue Assay (MABA)

Caption: Workflow for antimycobacterial susceptibility testing using MABA.

Detailed Protocol:

-

Preparation of Drug Plates: Test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate. The final concentrations of the compounds typically range from 0.1 to 100 µg/mL.

-

Inoculum Preparation: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Inoculation and Incubation: Each well of the microplate is inoculated with 100 µL of the bacterial suspension. The plates are sealed and incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After the initial incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well. The plates are re-incubated at 37°C for 24 hours.

-

Reading and Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Kinase Inhibitory Activity

Derivatives of 2-amino-N-(pyridin-3-yl)benzamide have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This section focuses on their activity against the PI3K/mTOR and CDK2 signaling pathways.

PI3K/mTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-amino-N-(pyridin-3-yl)benzamide derivatives.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.

CDK2/Cyclin E Signaling Pathway

Caption: Inhibition of the CDK2/Cyclin E pathway at the G1/S transition.

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It acts as a glucose sensor, and its activation can improve glucose homeostasis. Allosteric activators of glucokinase are being investigated as potential treatments for type 2 diabetes.

Mechanism of Glucokinase Allosteric Activation

Safety and Handling Precautions for 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

Disclaimer: This document provides a summary of potential hazards and recommended handling procedures for 2-amino-N-(pyridin-3-yl)benzamide based on available data for structurally similar compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) could not be located in publicly available resources. Therefore, it is imperative to obtain a complete and current SDS from your chemical supplier before any handling, storage, or use of this compound. The information herein should be used as a preliminary guide for risk assessment and laboratory procedure development.

This technical guide is intended for researchers, scientists, and drug development professionals who may be handling 2-amino-N-(pyridin-3-yl)benzamide. Due to the absence of a specific Safety Data Sheet, this guide infers potential hazards and safety measures from related chemical structures, such as aminobenzamides and pyridine derivatives.

Hazard Identification and Classification

Based on the analysis of structurally similar compounds, 2-amino-N-(pyridin-3-yl)benzamide is anticipated to possess the following hazards. The GHS classification is inferred and should be confirmed with a supplier-specific SDS.

Inferred GHS Classification:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Signal Word: Warning

Inferred Hazard Statements (H-statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Inferred Precautionary Statements (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-